molecular formula C11H16N2O5 B1204310 3-Methylthymidine CAS No. 958-74-7

3-Methylthymidine

Cat. No. B1204310
CAS RN: 958-74-7
M. Wt: 256.25 g/mol
InChI Key: JCVDICFLPGDHAT-DJLDLDEBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylthymidine is a biochemical assay reagent that can be used to detect fat mass and obesity-associated protein (FTO) activity . It has a molecular weight of 256.26 and its molecular formula is C11H16N2O5 .


Molecular Structure Analysis

The molecular structure of 3-Methylthymidine is represented by the SMILES notation: O=C(C©=CN1[C@H]2CC@HC@@HO2)N©C1=O . The molecular weight is 256.26 and the molecular formula is C11H16N2O5 .


Physical And Chemical Properties Analysis

3-Methylthymidine has a molecular weight of 256.26 and its molecular formula is C11H16N2O5 . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

  • Quantitation in DNA Modification : 3-Methylthymidine is quantified in DNA modifications, particularly in studies involving the reaction of DNA with carcinogens like methyl methanesulfonate and 1-methyl-1nitrosourea. This quantification is achieved through tandem mass spectrometry, highlighting the sensitivity and accuracy of the method for detecting methyl-nucleosides at sub-picomole levels, which is crucial for studying mutation induction in cell cultures (Wood et al., 1991).

  • Detection in Cancer Cells : The presence of N3-methylthymidine in DNA is a key focus in cancer research. For instance, the carcinogenic nitrosamine N’-nitrosonornicotine induces N3-methylthymidine in human lung cancer cells. A sensitive analytical method using capillary electrophoresis with laser‐induced fluorescence detection has been developed for detecting N3-methylthymidine, among other DNA modifications (Krais et al., 2019).

  • Thymidine Catabolism Studies : In studies of bacterial production in aquatic environments, the metabolic fate of 3-Methylthymidine is considered. This research examines how the methyl group of 3-Methylthymidine is catabolized, contributing to the understanding of bacterial production measurement techniques (Carman et al., 1988).

  • Chemical Derivatization : 3-Methylthymidine is used in chemical derivatization studies, such as its cinnamoylation for gas chromatography analyses. The formation of stable ester derivatives like 3'-5'-bis-(O-cinnamoyl)-3-methylthymidine demonstrates its utility in analytical chemistry (Adams & Giese, 1985).

  • Study of Mutagenic Effects : Research on the effects of methylated thymidines, including 3-Methylthymidine, on cell cultures, particularly in understanding the toxic effects and mutagenic potential of modified nucleosides, is another significant application. This includes studies on how these compounds are incorporated into DNA and their subsequent effects on cellular functions (Brennand et al., 1982).

  • Synthesis and Identification in DNA Treatment : The synthesis and identification of 3-Methylthymidine as a methylation product in DNA treated with mutagenic agents like N-methyl-N-nitrosourea is another area of application. This aids in understanding the role of methylthymines in mutagenesis (Lawley et al., 1973).

Safety And Hazards

The specific safety and hazards related to 3-Methylthymidine are not detailed in the search results. For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5/c1-6-4-13(11(17)12(2)10(6)16)9-3-7(15)8(5-14)18-9/h4,7-9,14-15H,3,5H2,1-2H3/t7-,8+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVDICFLPGDHAT-DJLDLDEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N(C1=O)C)C2CC(C(O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)N(C1=O)C)[C@H]2C[C@@H]([C@H](O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90241965
Record name Methylthymidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90241965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name Methylthymidine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15627
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

3-Methylthymidine

CAS RN

958-74-7
Record name Methylthymidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000958747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylthymidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90241965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYLTHYMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6KXY4L1JH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methylthymidine
Reactant of Route 2
3-Methylthymidine
Reactant of Route 3
3-Methylthymidine
Reactant of Route 4
3-Methylthymidine
Reactant of Route 5
3-Methylthymidine
Reactant of Route 6
3-Methylthymidine

Citations

For This Compound
290
Citations
JM Wood, SH Hoke II, RG Cooks, WG Chae… - International journal of …, 1991 - Elsevier
Quantitation of 3-methylthymidine and O 4 -methylthymidine generated in the reaction of calf thymus DNA with methyl methanesulfonate (MeMS) and 1-methyl-1nitrosourea (MeNU) by …
Number of citations: 11 www.sciencedirect.com
P Koivisto, P Robins, T Lindahl, B Sedgwick - Journal of Biological …, 2004 - ASBMB
… The 3-meT marker was prepared by depyrimidination of 3-methylthymidine (obtained from the National Cancer Institute Chemical Carcinogen Reference Standard Repositories) in 90% …
Number of citations: 112 www.jbc.org
TV McCarthy, P Karran, T Lindahl - The EMBO journal, 1984 - embopress.org
… 04MeT and 3-methylthymidine (N3MeT) migrated together with an Rf of 0.8, while 02-methylthymidine and 06-methyldeoxyguanosine migrated with Rf values of 0.68 and 0.65, and all …
Number of citations: 284 www.embopress.org
J Adams, RW Giese - Journal of Chromatography A, 1985 - Elsevier
A trace amount (51 ng) of 3-methylthymidine is derivatized with cinnamic anhydride in the presence of the acylation catalyst 4-dimethylaminopyridine. The yield of the diacylated product…
Number of citations: 8 www.sciencedirect.com
ME Dolan, AE Pegg - Carcinogenesis, 1985 - academic.oup.com
… content of O^methyldeoxyguanosine, 3-methylthymidine and C^-methylthymidine determined by … The 3-methylthymidine content was not decreased by the alkyltransferase preparations (…
Number of citations: 50 academic.oup.com
R Saffhill, PJ Abbott - Nucleic acids research, 1978 - academic.oup.com
… one of Rf 0.80 was a mixture of 3-methylthymidine and (3 -methylthymidine. The latter were … The first compound to elute was 3-methylthymidine followed by the p_ -methylthymidina The …
Number of citations: 41 academic.oup.com
RE Beltz, DW Visser - Journal of the American Chemical Society, 1955 - ACS Publications
… 3-Methylthymidine The microbiological data indicate that I is a potent inhibitor of E. coli K-12, completely suppressing growth up to 18 hours at a level of 20 jug. per ml. …
Number of citations: 76 pubs.acs.org
VM Craddock - Chemico-Biological Interactions, 1972 - Elsevier
When rats were treated with [ 14 C]dimethylnitrosamine and the liver DNA hydrolysed with HClO 4 and the free bases analysed by column chromatography on Dowex-50, the thymine …
Number of citations: 10 www.sciencedirect.com
D Meyre, K Proulx, H Kawagoe-Takaki, V Vatin… - Diabetes, 2010 - Am Diabetes Assoc
… or absence of 3-methylthymidine. R96H retained some basal activity, which was not enhanced by 3-methylthymidine. However, both were found in lean and obese individuals. …
Number of citations: 131 diabetesjournals.org
PD Lawley, DJ Orr, SA Shah, PB Farmer… - Biochemical …, 1973 - portlandpress.com
… 3-Methylthymidine and 04-methylthymidine were found as methylation products from N-methyl-N-nitrosourea with thymidine and with DNA, in relatively small yields. Unidentified …
Number of citations: 111 portlandpress.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.